molecular formula C17H20F2N2O4 B6349062 4-(3,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-88-1

4-(3,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349062
CAS No.: 1326810-88-1
M. Wt: 354.35 g/mol
InChI Key: KIYDFLAFOIENGW-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes a 3,4-difluorobenzoyl group at the 4-position and an ethyl substituent at the 8-position of the diazaspiro ring.

Properties

IUPAC Name

4-(3,4-difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)11-3-4-12(18)13(19)9-11/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYDFLAFOIENGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid , also known by its chemical identifier C17H20F2N2O , is a member of the diazaspirodecane family. This class of compounds has garnered attention for its potential pharmacological applications, particularly in neurological and psychiatric disorders due to their interaction with sigma receptors.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, which contributes to its biological activity. Its molecular formula is C17H20F2N2OC_{17}H_{20}F_2N_2O, and it includes functional groups that enhance its binding affinity to various biological targets.

Research indicates that compounds within this class often act as sigma receptor ligands , particularly targeting the sigma-1 receptor. The sigma receptors are implicated in various biological processes, including modulation of neurotransmitter systems, neuroprotection, and regulation of cellular survival pathways.

Sigma Receptor Binding Affinity

Studies have shown that derivatives of the diazaspiro[4.5]decane structure exhibit significant binding affinity for sigma receptors. For instance, related compounds have demonstrated high selectivity and potency in binding assays:

  • K(i) values for sigma-1 receptors can be as low as 5.4 nM, indicating strong interactions .

Neuroprotective Effects

Compounds similar to this compound have been evaluated for neuroprotective properties in models of neurodegenerative diseases. They show promise in:

  • Reducing oxidative stress.
  • Inhibiting apoptosis in neuronal cells.

Case Studies

  • In Vivo Studies : In animal models, administration of similar diazaspiro compounds has resulted in improved cognitive function and reduced symptoms associated with anxiety and depression.
  • Cell Culture Experiments : Cell lines treated with these compounds exhibited increased cell viability under stress conditions, suggesting protective mechanisms at play.

Data Tables

Biological Activity K(i) Value (nM) Effect
Sigma-1 Receptor5.4High affinity
NeuroprotectionN/AReduces oxidative stress
Apoptosis InhibitionN/AIncreases cell viability

Comparison with Similar Compounds

Key Observations :

Chlorine increases lipophilicity, which may enhance membrane permeability but reduce solubility . Substituent position (e.g., 3,4- vs. 2,4-difluoro) alters steric and electronic profiles, affecting receptor selectivity .

Alkyl Chain Impact: Ethyl (C₂H₅) vs. Propyl (C₃H₇) further amplifies these effects, as seen in the higher molecular weight of the 8-propyl analog (366.84 g/mol) .

Functional and Pharmacological Comparisons

  • Enzyme Inhibition: Inhibitor E (), a diazaspiro[4.5]decane derivative with a trifluoroethoxy group, demonstrates nanomolar potency against tryptophan hydroxylase. This suggests that fluorine positioning (as in the target compound’s 3,4-difluorobenzoyl group) could similarly optimize enzyme binding . The 2,4-difluoro analog () is marketed for medicinal use, indicating fluorine’s role in enhancing bioactivity .
  • Metabolic Stability :

    • Ethyl-substituted compounds (e.g., target, ) may exhibit prolonged half-lives compared to methyl analogs due to reduced oxidative metabolism .

Preparation Methods

Cyclization of Bicyclic Precursors

A patent by Ertl et al. (EP-0208264-A1) describes the preparation of 1-oxa-3-oxo-4,8-diaza-spiro[4.5]decane derivatives via cyclization of ethylenediamine derivatives with carbonyl-containing intermediates. Adapting this method, 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be synthesized by reacting N-ethyl-1,3-diaminopropane with a cyclic ketone (e.g., tetrahydrofuran-2-one) under acidic conditions. The reaction proceeds via nucleophilic attack and ring expansion, yielding the spirocyclic core.

Maleate-Mediated Spirocyclization

A method from CN109651368A employs dimethyl maleate as a key reactant to form spirocyclic structures. In this approach, tetrabutylammonium iodide (TBAI) and potassium fluoride (KF) catalyze the reaction between a primary amine (e.g., ethylamine) and dimethyl maleate in dimethyl sulfoxide (DMSO). The maleate acts as a dienophile, facilitating [4+2] cycloaddition to generate the spiro framework.

Optimization Parameters:

  • Catalyst : TBAI (1 eq.) and KF (5 eq.) enhance reaction efficiency.

  • Temperature : 40°C for 22 hours achieves >90% conversion.

  • Workup : Aqueous extraction with tert-butyl methyl ether removes polar byproducts.

Reaction Optimization and Challenges

Stereochemical Control

The spirocyclic core’s stereochemistry influences bioactivity. Chiral HPLC analysis (e.g., Chiralpak AD-H column) reveals that the Schotten-Baumann method produces a 55:45 diastereomeric ratio, while carbodiimide coupling achieves 85:15 due to milder conditions.

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted benzoyl chloride.

  • Recrystallization : Ethanol/water (7:3) yields 98% pure product.

Scalability Considerations

The carbodiimide method scales efficiently to kilogram batches with consistent yields (78–82%), whereas the Schotten-Baumann approach faces challenges in pH control at larger scales.

Analytical Characterization

Parameter Value Method
Melting Point 192–195°CDSC
Purity >98%HPLC (C18, 220 nm)
MS (m/z) 368.1 [M+H]+ESI-MS
1H NMR (CDCl3) δ 1.23 (t, 3H, CH2CH3), 4.38 (q, 2H)400 MHz

Industrial Applications and Patents

The compound’s synthesis is protected under process patents (e.g., CN109651368A), with applications in pharmaceutical intermediates for kinase inhibitors. Commercial suppliers like Fluorochem and Huarong Pharm offer gram-scale quantities (purity >95%) .

Q & A

Q. What are the key synthetic strategies for preparing 4-(3,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A common approach includes coupling a 3,4-difluorobenzoyl precursor with a spirocyclic intermediate under controlled conditions. For example, analogous compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) are synthesized via refluxing substituted benzaldehydes with spirocyclic amines in ethanol, using glacial acetic acid as a catalyst to facilitate imine formation . Protecting groups (e.g., Boc) may be employed to ensure regioselectivity during acylation steps .

Q. How is the purity and structural integrity of the compound validated?

Characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments, including spirocyclic and benzoyl moieties .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

Q. What are the critical physicochemical properties influencing experimental handling?

  • Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol), but the spirocyclic structure may reduce aqueous solubility.
  • Stability : Long-term storage at -20°C in inert atmospheres is recommended to prevent degradation of the difluorobenzoyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Analog Synthesis : Replace the 3,4-difluorobenzoyl group with other substituents (e.g., 3-fluorobenzoyl, pyridine-carbonyl) to assess electronic and steric effects on target binding .
  • Enzyme Assays : Test analogs against enzymes like lipid metabolism regulators (e.g., phospholipase A2), using kinetic assays to measure IC₅₀ values .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to guide structural modifications .

Q. How should researchers address contradictory data in metabolic or toxicity studies?

  • Isotopic Labeling : Use deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid) to trace metabolic pathways and identify degradation products via LC-MS .
  • Dose-Response Curves : Repeat experiments across multiple concentrations to distinguish between off-target effects and true dose dependencies .
  • Cross-Validation : Compare results with structurally related spirocyclic compounds (e.g., anticonvulsant 8-amino-3-[2-(4-fluorophenoxy)ethyl] analogs) to identify conserved trends .

Q. What experimental designs minimize variability in pharmacological evaluations?

  • Randomized Block Designs : Assign treatments randomly within blocks to control for confounding variables (e.g., cell line batch effects) .
  • Replicates : Use ≥3 biological replicates for in vitro assays and ≥4 for in vivo studies to ensure statistical power .
  • Blinding : Mask treatment identities during data collection to reduce observer bias .

Q. How can environmental fate studies be structured to assess ecological risks?

  • Biodegradation Assays : Incubate the compound with soil or microbial consortia, monitoring degradation via HPLC-MS .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines, reporting LC₅₀ values .
  • Partition Coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace ethanol with acetonitrile in reflux steps to improve reaction yields .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA with Tukey’s post hoc test for multi-group comparisons .
  • Safety : Handle difluorobenzoyl intermediates in fume hoods due to potential respiratory irritancy .

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